8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c13-12(17)14-5-8-4-9(7-14)10-2-1-3-11(16)15(10)6-8/h1-3,8-9H,4-7H2,(H2,13,17) |
InChI Key |
NKNPBWMDUVTVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cytisine-Based Synthesis
A validated method starts from the quinolizidine alkaloid (-)-cytisine (17), leveraging its inherent bicyclic framework:
Step 1: Carbamate Formation
Cytisine reacts with ethyl chloroformate in anhydrous dichloromethane under nitrogen at 0–5°C:
$$
\text{Cytisine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]diazocine-3(4H)-carbamate}
$$
Key conditions: Triethylamine as base, 4-hour reaction time, 85–90% yield.
Step 2: Amidation
The carbamate intermediate undergoes ammonolysis in methanol saturated with NH₃ at 25°C for 24 hours:
$$
\text{Carbamate} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{Target Carboxamide}
$$
Purification: Recrystallization from ethanol/water (7:3) affords the product in 78% yield.
De Novo Ring Assembly
For non-alkaloid starting materials, a modular approach constructs the diazocine ring:
Step 1: Pyridine Functionalization
2-Aminopyridine derivatives undergo condensation with α,ω-dihaloalkanes to form intermediate diamines. For example:
$$
\text{2-Amino-3-hydroxypyridine} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Bridged Diamine}
$$
Optimization: Microwave irradiation at 120°C reduces reaction time to 2 hours (yield: 65%).
Step 2: Oxidative Cyclization
Copper(II) acetate in pyridine mediates ring closure at 60°C:
$$
\text{Diamine} \xrightarrow{\text{Cu(OAc)}_2, \text{Pyridine}} \text{Diazocine Core}
$$
Side products: Over-oxidation to lactams minimized by limiting reaction time to 4 hours.
Step 3: Carboxamide Installation
Carboxylic acid intermediates (from oxidation of primary alcohols) are converted to the amide via mixed anhydride:
$$
\text{Acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{NMM, THF}} \text{Anhydride} \xrightarrow{\text{NH}_3} \text{Carboxamide}
$$
Yield: 70–75% after column chromatography.
Comparative Analysis of Methods
Advanced Functionalization Techniques
Protecting Group Strategies
Catalytic Enhancements
- Palladium-Mediated Cross-Couplings : Suzuki-Miyaura reactions introduce aryl substituents at position 2 (e.g., 2-fluorophenyl for enhanced bioactivity).
- Enzymatic Resolution : Lipase PS-30 achieves >98% ee in separating racemic intermediates.
Industrial-Scale Considerations
Process Intensification :
- Continuous flow reactors reduce cyclization time from 12 hours to 45 minutes.
- Solvent Recycling : Tetrahydrofuran recovery via distillation lowers production costs by 22%.
Quality Control Metrics :
- HPLC purity >99.5% (C18 column, 0.1% TFA/ACN gradient).
- Residual solvent limits: <500 ppm for DMF, <3000 ppm for EtOAc.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIENE-11-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIENE-11-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIENE-11-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Compound 20 (N-Allyl-9-nitro) showed the highest IAV inhibition (IC50 = 2.1 µM, SI = 59), attributed to the nitro group enhancing interactions with neuraminidase’s active site (PDB: 4R7B) .
- Compound 23 (N-Allyl-9,11-dibromo) demonstrated dual activity against IAV (SI = 16) and HPIV3 (SI = 95), with bromine atoms improving hydrophobic binding .
- Allyl and phenyl urea fragments in analogs like 24 (N-phenyl-9,11-dibromo) reduced IAV activity compared to nitro derivatives, emphasizing the role of electron-withdrawing groups .
Halogenation Effects on Antiviral Selectivity
Halogenation at C9 and C11 enhances stability and target affinity:
- Compound 22 (N-1-Adamantyl-9-bromo): High yield (97%) and crystallinity but lower antiviral activity, suggesting bulky adamantyl groups hinder target engagement .
Structural and Physicochemical Properties
| Compound ID | LogP | PSA (Ų) | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Parent | 1.25 | 51.26 | 218.11 | Unsubstituted pyridone core |
| 20 | ~0.8* | 40.62 | 375.34 | Nitro group, allyl carboxamide |
| 23 | ~2.5* | 40.62 | 419.19 | Dibromination, allyl carboxamide |
Biological Activity
The compound 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and data.
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 305.34 g/mol
- CAS Number : 956923-67-4
- MDL Number : MFCD15730894
Biological Activity Overview
Research indicates that compounds similar to or derived from 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine have exhibited various biological activities including:
- Anticancer Activity : Some studies suggest that derivatives of this compound may possess anti-neoplastic properties. For instance, computational analyses have indicated potential pathways for anticancer effects through modulation of cytochrome P450 enzymes .
- Antiviral Properties : The compound has been linked with antiviral activities against HIV and other pathogens. In particular, certain derivatives have shown promise as HIV integrase inhibitors with notable efficacy in vitro .
- Enzyme Modulation : There is evidence suggesting that this compound can act as both substrates and inducers of cytochrome P450 enzymes (CYP), which play critical roles in drug metabolism and bioactivation .
1. Anticancer Activity
A study highlighted the synthesis of various pyrido-diazocine derivatives and their evaluation for anticancer activity using the CCRF-CEM leukemia cell line. While some derivatives showed promising activity with IC50 values lower than 20 µg/mL, others were less effective .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 15 | Active |
| Compound B | >20 | Inactive |
| Compound C | 6.7 | Moderate |
2. Antiviral Efficacy
In a separate investigation focused on anti-HIV properties, a derivative of the compound was tested for its ability to inhibit HIV integrase. The most potent derivative exhibited an EC50 value of 75 µM, indicating significant antiviral potential while maintaining low cytotoxicity .
| Derivative | EC50 (µM) | Cytotoxicity |
|---|---|---|
| Compound D | 75 | Low |
| Compound E | 150 | Moderate |
The biological activities of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine derivatives are believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : By modulating the activity of cytochrome P450 enzymes, these compounds may affect drug metabolism and enhance therapeutic efficacy.
- Interference with Viral Replication : The antiviral properties are likely due to the inhibition of viral integrase activity, preventing the integration of viral DNA into the host genome.
Q & A
Q. How can the structural identity of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide be confirmed experimentally?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments. For example, ¹H NMR can resolve signals in the 0–10 ppm range (e.g., allyl protons at ~5.5 ppm, aromatic protons at ~7–8 ppm) and ¹³C NMR to identify carbonyl carbons (~170–180 ppm) and heterocyclic carbons. Compare experimental shifts with computational predictions or analogs (e.g., brominated derivatives in ) . Couple with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed vs. calculated mass error < 5 ppm).
Q. What are the critical safety considerations when handling this compound in the laboratory?
- Methodological Answer : Refer to physicochemical properties such as high boiling point (~512°C) and low vapor pressure (0.0±1.3 mmHg at 25°C) ( ). Use fume hoods for synthesis, avoid open flames (flash point ~267°C), and employ inert gas purging during reactions. For spills, absorb with sand/activated carbon and avoid water jets to prevent dispersion .
Q. How can the purity of synthesized batches be assessed?
- Methodological Answer : Perform HPLC with a C18 column and UV detection (λ ~254 nm). Use gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and compare retention times against a certified reference standard. Validate with differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., analogs in melt at 223–245°C) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts?
- Methodological Answer : Employ a factorial design approach ( ) to test variables: catalyst loading (e.g., Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. THF). Use response surface methodology (RSM) to model interactions. For example, shows that coupling reactions with tetrazole intermediates require strict anhydrous conditions and controlled stoichiometry . Monitor intermediates via TLC and isolate via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Reconcile discrepancies by running 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations. For example, highlights allyl group protons (δ 5.2–5.7 ppm) coupling with adjacent methine protons. Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and confirm stereoelectronic effects .
Q. What strategies are effective for stabilizing this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH-adjusted buffers (pH 3–9). Use LC-MS to track degradation products (e.g., hydrolysis of the carboxamide group). suggests storing the compound in amber vials under nitrogen at –20°C to minimize oxidation and photodegradation .
Q. How can theoretical frameworks guide the exploration of this compound’s bioactivity?
- Methodological Answer : Link to antiviral or enzyme inhibition hypotheses (e.g., ’s focus on quinolizidine alkaloid analogs). Perform molecular docking (AutoDock Vina) against target proteins (e.g., influenza virus neuraminidase). Validate with in vitro assays (e.g., plaque reduction neutralization tests) and compare IC₅₀ values against structural analogs .
Methodological Notes
- Structural Confirmation : Always cross-validate NMR data with X-ray crystallography if single crystals are obtainable.
- Synthetic Optimization : Use Design-Expert® software for factorial design analysis to minimize experimental runs .
- Data Contradictions : Apply the "hierarchy of evidence" principle—prioritize empirical data over computational models unless systematic errors are identified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
